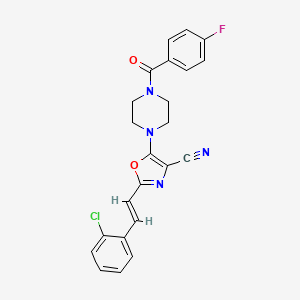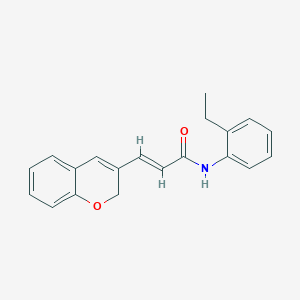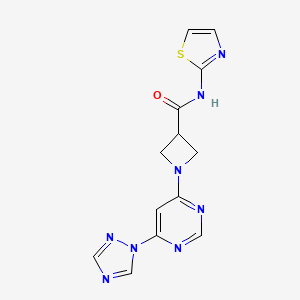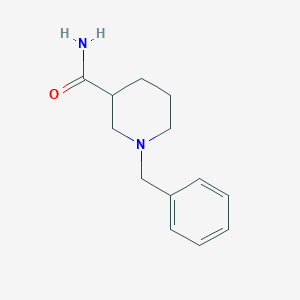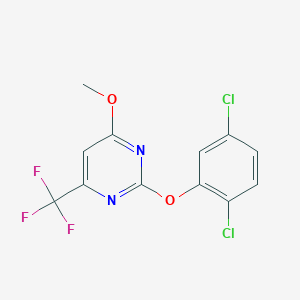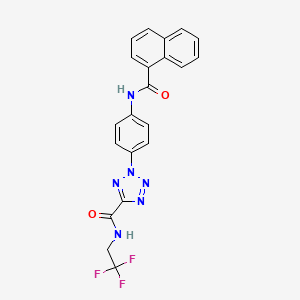
4-(Difluoromethoxymethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxymethyl)piperidine is a chemical compound with the CAS Number: 1601123-07-2 . It has a molecular weight of 165.18 . The IUPAC name for this compound is 4-((difluoromethoxy)methyl)piperidine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C7H13F2NO/c8-7(9)11-5-6-1-3-10-4-2-6/h6-7,10H,1-5H2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Material Science and Organic Synthesis
Crystal and Molecular Structure Analysis : A study on 4-piperidinecarboxylic acid hydrochloride provided insights into the crystal and molecular structure of related piperidine compounds. This research could inform the synthesis and application of 4-(Difluoromethoxymethyl)piperidine derivatives in material science and organic synthesis, emphasizing the importance of understanding the structural characteristics for developing novel materials and molecules (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Donor−Acceptor Interactions : The study of 4-enamine-1,8-naphthalimides with ferrocenyl headgroups, including 4-piperidinyl derivatives, demonstrates the influence of donor−acceptor interactions on the spectrochemical properties of compounds. This research is pivotal for designing new materials with desired optical and electronic properties, leveraging the structural attributes of piperidine derivatives (McAdam et al., 2003).
Medicinal Chemistry
Antimycobacterial Activity : Piperidin-4-ones, including derivatives synthesized from this compound, have been evaluated for their antimycobacterial properties. A specific study highlighted the atom economic and stereoselective synthesis of spiro-piperidin-4-ones and their promising activity against Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis agents (Kumar et al., 2008).
Development of pH Sensors : The synthesis and examination of 4-piperidine-naphthalimide derivatives for their fluorescence properties led to the development of novel fluorescent pH sensors. This research showcases the application of piperidine derivatives in creating sensitive and selective sensors for monitoring pH changes in various environments, which can be crucial for biological and chemical research (Cui, Qian, Liu, & Zhang, 2004).
Corrosion Inhibition
Protection of Metals : Research into the corrosion inhibition properties of piperidine derivatives on iron demonstrated the potential of these compounds, including those structurally related to this compound, to protect metals from corrosion. This application is vital for industries seeking to extend the lifespan of metal components and structures, highlighting the versatility of piperidine derivatives in industrial applications (Kaya et al., 2016).
Safety and Hazards
The compound is classified under GHS02, GHS05, and GHS07 hazard statements, indicating that it is flammable, causes skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
将来の方向性
Piperidines are a significant part of the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the development of such methods and the exploration of the therapeutic potential of piperidine derivatives .
特性
IUPAC Name |
4-(difluoromethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)11-5-6-1-3-10-4-2-6/h6-7,10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJXVRBMRBYSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601123-07-2 |
Source


|
| Record name | 4-[(difluoromethoxy)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)
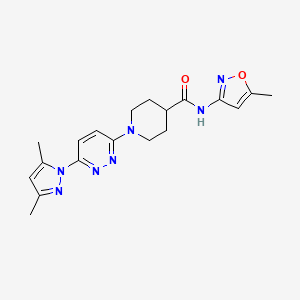
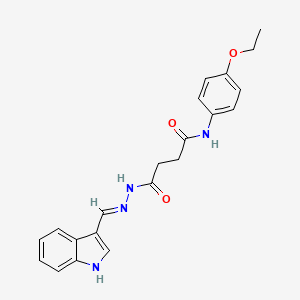

![2-[(1E)-3-[(1E)-5,5-dimethyl-3-[(1E)-3-[(2E)-1,1,3-trimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]prop-1-en-1-yl]cyclohex-2-en-1-ylidene]prop-1-en-1-yl]-1,1,3-trimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B2889106.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2889107.png)
